molecular formula C12H16N2O B13249569 4-Amino-1-benzyl-5-methylpyrrolidin-2-one

4-Amino-1-benzyl-5-methylpyrrolidin-2-one

Cat. No.: B13249569
M. Wt: 204.27 g/mol
InChI Key: WAOBUUMLISOCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-benzyl-5-methylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in medicinal and synthetic chemistry. The pyrrolidin-2-one core is a privileged scaffold found in numerous biologically active molecules and approved drugs . This compound serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles, which are of high interest for pharmacology . Research into similar 1,5-substituted pyrrolidin-2-ones has shown great potential, with activities including antagonism of the dual orexin receptor and the calcitonin gene-related peptide type I receptors, as well as inhibition of histone deacetylases and cyclin-dependent kinases . The compound can be synthesized through methods such as the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines like benzylamine, followed by lactamization . Alternatively, multi-step synthetic routes involving esterification, reduction, and amination of a pyrrolidinone core can be employed . Intended Use: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-amino-1-benzyl-5-methylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3

InChI Key

WAOBUUMLISOCEV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)N1CC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One and Its Analogues

Retrosynthetic Dissection of the 4-Amino-1-benzyl-5-methylpyrrolidin-2-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the this compound core, two primary disconnections are most logical:

Amide Bond Disconnection (C-N bond within the ring): This is the most common approach for γ-lactams. uclouvain.be This disconnection breaks the heterocyclic ring to reveal a linear γ-amino acid precursor. In this case, it would be a 4-amino-5-(benzylamino)hexanoic acid derivative. The cyclization of such a precursor via intramolecular amidation would form the desired lactam ring.

Side-Chain Disconnections (C4-N and C5-CH₃): Alternatively, one can disconnect the substituents from a pre-formed pyrrolidinone ring. This approach might involve the synthesis of a 1-benzyl-5-methylpyrrolidin-2-one (B2780622) scaffold, followed by the introduction of an amino group at the C4 position. This could be achieved through various methods, such as the reduction of a nitro group or the amination of a suitable leaving group at the C4 position.

These retrosynthetic pathways suggest that key starting materials would likely include derivatives of itaconic acid, glutamic acid, or other suitably functionalized four-carbon chains, along with benzylamine.

Classical and Established Synthetic Routes

Classical syntheses of substituted pyrrolidinones often involve multi-step sequences that build the molecule in a linear fashion. These routes, while sometimes lengthy, are well-established and reliable for producing the target compounds and their analogues.

A representative classical synthesis for a structurally related analogue, 4-(aminomethyl)-1-benzylpyrrolidin-2-one, illustrates the typical stepwise approach. uran.ua This method can be adapted for the target molecule and involves the following key transformations:

Michael Addition and Cyclization: The synthesis often begins with the reaction of itaconic acid with a primary amine, such as a substituted benzylamine. This reaction proceeds via a Michael addition followed by an intramolecular condensation to form the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid core. uran.ua

Functional Group Conversion: The carboxylic acid group is then converted into an amine. A common sequence involves:

Conversion of the carboxylic acid to an acid chloride.

Reaction with sodium azide (B81097) to form an acyl azide.

Curtius rearrangement to yield an isocyanate.

Hydrolysis of the isocyanate to the primary amine.

An alternative, safer route avoids the use of sodium azide by converting the carboxylic acid to a carboxamide, followed by a Hofmann rearrangement to furnish the amine. uran.ua Another established method involves the reduction of a nitromethylene group, which can be introduced by reacting an N-benzyl-2-pyrrolidone intermediate with nitromethane. google.com

The success of classical routes hinges on the efficient preparation of key precursors and intermediates.

Precursor/Intermediate Synthetic Role Typical Starting Materials
Itaconic AcidProvides the four-carbon backbone for the lactam ring.Commercially available.
Substituted BenzylaminesIntroduces the N-benzyl group and any desired substitutions on the aromatic ring.Commercially available or synthesized from corresponding benzaldehydes.
1-Benzyl-5-oxopyrrolidine-3-carboxylic acidThe key heterocyclic intermediate containing the lactam ring and a functional handle for further modification.Itaconic acid, Benzylamine. uran.ua
Acyl Azide IntermediatePrecursor for the Curtius rearrangement to install the amino group.1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua
N-benzyl-2-nitromethylene-pyrrolidineIntermediate for forming an aminomethyl group via reduction.N-benzyl-2-pyrrolidone, Nitromethane. google.com

These established routes provide reliable access to the 4-aminopyrrolidin-2-one (B1281749) scaffold, although they may involve multiple steps and the use of hazardous reagents like sodium azide. uran.ua

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, stereoselectivity, and sustainability. Modern approaches to synthesizing pyrrolidinones leverage catalysis and green chemistry principles to overcome the limitations of classical methods.

Achieving stereocontrol is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The this compound molecule has two stereocenters (at C4 and C5), making stereoselective synthesis a key challenge.

Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of highly substituted pyrroles can be a powerful method to produce functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net Using catalysts like rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/Al₂O₃), a substituted pyrrole (B145914) precursor can be reduced to the corresponding pyrrolidine (B122466), with existing stereocenters directing the facial selectivity of the hydrogenation. researchgate.net

Metal-Catalyzed Cycloadditions and Couplings: Various transition metals catalyze reactions that efficiently construct the pyrrolidinone ring.

Iridium Catalysis: Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions with alkenes to form complex, highly substituted pyrrolidine architectures in a regio- and diastereoselective manner. nih.gov

Cobalt Catalysis: A cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a regioselective route to 5-methylenepyrrolidinone derivatives. organic-chemistry.org The mechanism is proposed to involve a cobaltaazacyclopentene intermediate, followed by cyclization and dehydration. organic-chemistry.org

Rhodium-Catalyzed C-H Insertion: Chiral γ-lactams can be synthesized with high regio- and stereoselectivity from α-amino acids. nih.gov This method involves creating an α-diazo-α-(phenylsulfonyl)acetamide from an amino acid, which then undergoes an intramolecular C-H insertion reaction catalyzed by a rhodium complex to form the lactam ring. nih.gov

Copper-Promoted Aminooxygenation: A diastereoselective synthesis of disubstituted pyrrolidines can be achieved through the intramolecular copper-promoted aminooxygenation of alkenes. nih.gov This method allows for the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity.

Catalytic Method Catalyst/Reagent Key Transformation Stereocontrol
Catalytic HydrogenationRh/C, Rh/Al₂O₃Reduction of pyrrole ringHigh diastereoselectivity
Reductive CycloadditionIridium (Vaska's complex)Azomethine ylide formation and [3+2] cycloadditionHigh regio- and diastereoselectivity
Reductive CouplingCobalt complex, ZincCoupling of nitriles and acrylamidesHigh regioselectivity
C-H InsertionRhodium complexIntramolecular cyclization of diazo acetamidesHigh regio- and stereoselectivity
AminooxygenationCopper(II) saltsIntramolecular cyclization of alkene sulfonamidesHigh diastereoselectivity

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidinones.

One-Pot Reactions: Combining multiple reaction steps into a single pot eliminates the need for intermediate isolation and purification, saving time, solvents, and resources. nih.gov For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved in a one-pot transformation from donor-acceptor cyclopropanes and anilines or benzylamines. mdpi.comnih.gov

Biocatalysis and Photoenzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. A one-pot photoenzymatic route for chiral N-Boc-3-aminopyrrolidines has been developed, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination. nih.gov This approach demonstrates a mild and simple asymmetric synthesis from readily available starting materials. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water is a key goal of green chemistry. Asymmetric aldol (B89426) reactions catalyzed by prolinamide derivatives have been successfully performed in water, showcasing its potential as a green medium. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent can significantly reduce waste. The asymmetric aldol reaction using a low loading of a trans-4-Hydroxy-(S)-prolinamide catalyst has been demonstrated under solvent-free conditions, adhering to green chemistry principles. mdpi.com

The application of these modern catalytic and green methodologies is paving the way for more efficient, selective, and sustainable syntheses of this compound and its structurally diverse analogues.

Continuous Flow and Mechanochemical Synthesis Protocols

Modern synthetic chemistry is increasingly moving towards greener, more efficient, and safer manufacturing processes. For the synthesis of pyrrolidin-2-one derivatives and their analogues, continuous flow and mechanochemical protocols represent the cutting edge of these advancements, offering significant advantages over traditional batch synthesis.

Continuous Flow Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govacs.org

The synthesis of lactam structures, the core of the pyrrolidin-2-one skeleton, has been a key area for the application of flow chemistry. For instance, the synthesis of γ-lactams has been achieved with significantly shorter reaction times and improved yields compared to batch methods. thieme-connect.comacs.org A study by Lin and colleagues on the synthesis of N-(3-acylamidopropyl)lactam derivatives demonstrated a dramatic reduction in reaction time from 24 hours in batch to just 8 minutes in a continuous-flow microreactor, with yields increasing significantly across various examples. thieme-connect.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-(3-Acylamidopropyl)lactam Derivatives thieme-connect.com
CompoundBatch Yield (%)Flow Yield (%)Reaction Time (Batch)Reaction Time (Flow)
N-(3-(Benzoylamino)propyl)pyrrolidin-2-one709024 h8 min
N-(3-(Benzoylamino)propyl)piperidin-2-one729224 h8 min
N-(3-(4-Fluorobenzamido)propyl)piperidin-2-one578324 h8 min
N-(3-(4-Chlorobenzamido)propyl)piperidin-2-one628524 h8 min

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative to traditional synthesis, aligning with the principles of green chemistry. researchgate.net This technique can lead to different product outcomes compared to solution-based methods and can significantly reduce reaction times and waste generation.

While specific mechanochemical protocols for this compound are not extensively documented, the methodology has been successfully applied to related transformations. For example, a mechanochemical method has been developed for the thionation of amides to thioamides, including the conversion of lactams to thiolactams using Lawesson's Reagent. This solventless approach was effective for producing 2-pyrrolidinethione and N-methylpyrrolidine-2-thione from their corresponding lactam precursors. researchgate.net This demonstrates the feasibility of using mechanochemistry for modifying the pyrrolidin-2-one core, suggesting a promising avenue for the development of novel, environmentally friendly synthetic routes for its derivatives.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity, which is essential for subsequent applications. A variety of techniques are employed, often in combination, to isolate the target compounds from reaction mixtures and byproducts.

Commonly used methods include column chromatography, crystallization, and precipitation. For pyrrolidine derivatives, chromatographic techniques are particularly prevalent. Centrifugal Countercurrent Chromatography (CPC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) has been effectively used to isolate N-ethyl-2-pyrrolidinone-substituted flavanols from complex natural extracts. nih.gov This multi-step process allows for efficient separation and purification, achieving purities greater than 95%.

Table 2: Multi-Step Purification of N-Ethyl-2-pyrrolidinone-Substituted Flavanols nih.gov
Purification StepTechniqueResulting Purity
1Centrifugal Countercurrent Chromatography (CPC)70-80%
2Size-Exclusion ChromatographyIntermediate Purity
3Semi-preparative C18-HPLC>95%

For amine-containing compounds like this compound, isolation can often be achieved through salt formation. A common strategy involves dissolving the crude product in a suitable organic solvent, such as methyl tert-butyl ether (MTBE), and then adding an acid, like tosic acid. acs.org This causes the amine product to precipitate as a stable, often crystalline, tosylate salt, which can be easily separated by filtration. This method was successfully used to isolate (R)-2-(p-chlorophenyl)pyrrolidine with high yield and purity. acs.org This technique is particularly advantageous as it allows for the straightforward isolation of the final product from non-basic impurities remaining in the solvent. Subsequent treatment with a base can liberate the free amine if required.

Molecular Interactions and Mechanistic Investigations of 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One

In Vitro Binding Studies with Biological Macromolecules

There is currently no publicly available research detailing the in vitro binding of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one to specific biological macromolecules. To characterize such interactions, researchers typically employ techniques like radioligand binding assays or surface plasmon resonance to determine binding affinity (Kd) and kinetics. Such data would be presented in a format similar to the hypothetical table below, but no experimental results for this specific compound have been published.

Hypothetical Data Table: In Vitro Binding Affinity of this compound

Target Macromolecule Assay Type Binding Affinity (Kd)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Modulation of Enzymatic Activity and Cellular Processes

Hypothetical Data Table: Enzymatic Inhibition by this compound

Enzyme Target Assay Type IC50 / Ki Mechanism of Action
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Investigation of Intracellular Target Engagement in Research Models

Confirmation of a compound's interaction with its target within a cellular environment is a critical step in drug discovery. A common method for this is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. nih.govnih.gov A search of the existing literature reveals no published studies applying CETSA or similar techniques to identify or validate the intracellular targets of this compound.

Hypothetical Data Table: Target Engagement of this compound in Research Models

Research Model (Cell Line) Target Protein Target Engagement Assay Outcome
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Biophysical Characterization of Compound-Target Complexes

The detailed structural and energetic basis of a compound's interaction with its target is often elucidated through biophysical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Isothermal Titration Calorimetry (ITC). These techniques can reveal the precise binding mode, conformational changes, and thermodynamic parameters of the interaction. At present, there are no published biophysical studies on complexes formed between this compound and any biological target.

Hypothetical Data Table: Biophysical Parameters of this compound-Target Complex

Target Protein Biophysical Method Key Findings (e.g., ΔH, ΔS, Structural Coordinates)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One Derivatives

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues of the 4-amino-1-benzylpyrrolidin-2-one (B1280413) scaffold is primarily guided by modifying substituents on the benzyl (B1604629) group. uran.ua The goal of these modifications is to systematically probe the interaction between the compound and its biological targets, thereby elucidating the SAR. uran.uaresearchgate.net A common strategy involves introducing various functional groups at different positions on the phenyl ring of the benzyl moiety to assess the impact on activity. uran.ua

To synthesize these rationally designed analogues, researchers have developed multi-step synthetic pathways. One approach involves six stages, beginning with the reaction of itaconic acid and substituted benzylamines. uran.ua However, to improve efficiency and safety, an alternative, optimized four-stage synthesis has been proposed. uran.ua This alternative method offers the advantages of reducing the number of synthetic steps and avoiding the use of highly toxic reagents like sodium azide (B81097). uran.ua

The general synthetic schemes for producing these derivatives focus on creating a library of compounds where the core pyrrolidin-2-one structure is maintained, while the peripheral substituents are varied. uran.ua For instance, in the synthesis of Nebracetam analogues, the introduction of different substituents on the benzyl radical is planned at the very first stage by using appropriately substituted benzylamines as starting materials. uran.ua This systematic approach allows for the generation of a diverse set of molecules, which is essential for comprehensive SAR studies. The synthesis of related heterocyclic compounds often employs similar strategies of building upon a core scaffold through iterative parallel synthesis to explore the SAR of different molecular regions. nih.gov

Impact of Substituent Variation on Molecular Functionality and Affinity

The modification of substituents on the 4-amino-1-benzylpyrrolidin-2-one scaffold has a significant impact on the molecule's interaction with biological targets. SAR studies on related structures have shown that even slight structural changes can considerably alter biological activity. nih.gov For derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, research has focused on introducing halogen substituents at the phenyl fragment to explore their potential effects. researchgate.net

In silico molecular docking studies are used to predict how these structural variations affect the binding affinity of the compounds to their targets, such as acetylcholine (B1216132) receptors. researchgate.net These studies calculate binding energy values, which indicate the stability of the complex formed between the compound and the receptor. researchgate.net For example, modifications to the benzyl group have been shown to be critical, with substitutions at certain positions leading to a complete loss of agonism in some related receptor systems. nih.gov

The table below summarizes the results of molecular docking studies for various halogen-substituted analogues of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, showing the predicted binding affinity to a muscarinic acetylcholine receptor target.

Compound IDSubstituent (R) on Benzyl RingPredicted Binding Affinity (kcal/mol)
a 2-Cl-7.2
b 3-Cl-7.5
c 4-Cl-7.4

This data is derived from in silico docking studies on analogues of Nebracetam and represents predicted binding energies, not experimental affinities. researchgate.net

These findings indicate that modifying the phenyl ring with halogen substituents is a promising strategy for modulating the activity of this class of compounds. researchgate.net The position and nature of the substituent are key determinants of the molecule's functionality and affinity.

Conformational Analysis and its Influence on SAR

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is crucial for understanding SAR. The three-dimensional shape of a molecule dictates how it can fit into and interact with the binding site of a biological target. For derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, the stereochemistry, particularly the enantiomeric configuration (R vs. S), plays a critical role in biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and other cheminformatics tools are powerful computational methods used to identify the statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These approaches are instrumental in drug design, allowing for the prediction of the activity of novel molecules and optimizing the search for effective compounds. uran.ua

For derivatives of the pyrrolidin-2-one scaffold, QSAR models have been successfully developed to explain their activity. researchgate.netnih.gov In one such study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, a QSAR model was created that could explain up to 91% of the variance in activity. researchgate.netnih.gov The model was built using molecular descriptors obtained from quantum chemical and molecular modeling calculations. researchgate.netnih.gov Statistical analysis revealed that the biological activity was mainly dependent on specific descriptors related to the molecule's structure and electronic properties. researchgate.netnih.gov

The table below presents a selection of compounds and their observed versus predicted antiarrhythmic activity from a QSAR study on pyrrolidin-2-one derivatives, illustrating the predictive power of such models.

CompoundR1R2R3Observed Activity (pED50)Predicted Activity (pED50)
1 HHH2.012.09
2 H2-ClH1.801.79
3 OH2-OMeH1.431.43
4 OH4-ClH1.401.44
5 H2-OEtH2.522.24
6 OH2-MeH1.551.56
7 OHH3,3-diPh2.382.33

Data adapted from a QSAR study on antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. researchgate.net

In the context of 4-amino-1-benzylpyrrolidin-2-one derivatives, cheminformatics approaches like molecular docking are used to predict binding affinities and guide the synthesis of new analogues. uran.uaresearchgate.net These in silico studies help to assess the effect of introducing various substituents into the benzyl radical, thereby optimizing the rational design process for new, more effective compounds. uran.ua

Chemical Modification and Derivatization Strategies for 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One

Functionalization of the Amino Group

The primary amino group at the C4 position of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one is a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents to modulate the compound's properties.

Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental in peptide synthesis and for introducing a wide array of functional groups.

Alkylation: N-alkylation of the amino group can be achieved through reactions with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines.

Sulfonylation: The amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides. This modification is significant in medicinal chemistry as the sulfonamide group is a key functional group in many therapeutic agents. The synthesis of sulfonamides can be achieved through the reaction of amines with sulfonyl chlorides in the presence of a base.

Reductive Amination: Reductive amination offers a controlled method for mono-alkylation of the amino group. wikipedia.orgacsgcipr.orgresearchgate.net This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgacsgcipr.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl starting material. organic-chemistry.org This one-pot procedure is highly efficient for creating a diverse range of N-substituted derivatives.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. organic-chemistry.orggoogle.comnih.govorganic-chemistry.orgnih.gov These functional groups are known to participate in hydrogen bonding and are present in many biologically active molecules.

Reaction TypeReagents and ConditionsProduct Functional Group
AcylationAcid chlorides, Anhydrides, Activated carboxylic acidsAmide
AlkylationAlkyl halidesSecondary or Tertiary Amine
SulfonylationSulfonyl chlorides, BaseSulfonamide
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
Urea FormationIsocyanateUrea

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, offers several avenues for structural modification, although these transformations can be more challenging than functionalizing the exocyclic amino group.

Lactam Cleavage (Ring-Opening): The amide bond within the lactam ring can be hydrolyzed under acidic or basic conditions, leading to the corresponding γ-amino acid derivative. This ring-opening reaction can be a route to linear derivatives or a prelude to further chemical transformations.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the pyrrolidin-2-one to a pyrrolidine (B122466), fundamentally altering the scaffold.

α-Alkylation: The carbon atom alpha to the lactam carbonyl (C3 position) can be deprotonated with a strong base to form an enolate, which can then react with an electrophile, such as an alkyl halide, to introduce a substituent at this position. This strategy allows for the synthesis of α-substituted pyrrolidinones.

Synthesis of Bicyclic Pyrrolidinones: The existing pyrrolidinone can serve as a scaffold for the construction of fused ring systems. Intramolecular cyclization reactions, potentially involving functional groups introduced at the C4-amino or N1-benzyl positions, can lead to the formation of bicyclic structures, significantly increasing the structural complexity and exploring new chemical space.

Modification TypeReagents and ConditionsResulting Structure
Lactam HydrolysisStrong acid or base, Heatγ-Amino acid
Lactam ReductionLiAlH₄Pyrrolidine
α-AlkylationStrong base (e.g., LDA), Alkyl halideC3-substituted pyrrolidin-2-one
Bicyclic Ring FormationIntramolecular cyclizationFused heterocyclic system

Benzyl (B1604629) Group and Methyl Substituent Derivatization

The N-benzyl and C5-methyl groups provide further opportunities for derivatization, allowing for fine-tuning of the molecule's steric and electronic properties.

Modifications of the Benzyl Group: The aromatic ring of the N-benzyl group is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents at the ortho, meta, or para positions. Furthermore, the benzylic position is susceptible to radical halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups. Alternatively, catalytic hydrogenation can be employed for the hydrogenolysis of the N-benzyl group, leading to the corresponding N-unsubstituted pyrrolidinone, which can then be further functionalized. acs.org

Derivatization of the C5-Methyl Group: Functionalization of the C5-methyl group is more challenging due to its lower reactivity. However, radical-based reactions or oxidation to a carboxylic acid under harsh conditions could potentially be employed to introduce functionality at this position. A more common approach to introduce diversity at the C5 position is through the synthesis of analogues with different substituents starting from appropriate precursors. For instance, a synthetic route starting from pyroglutaminol allows for the introduction of various substituents at the C5 position via a Mitsunobu reaction. benthamdirect.com

SubstituentModification StrategyPotential Functionalization
N-Benzyl GroupElectrophilic Aromatic SubstitutionIntroduction of nitro, halo, acyl groups on the phenyl ring
N-Benzyl GroupBenzylic Halogenation/SubstitutionIntroduction of various nucleophiles at the benzylic carbon
N-Benzyl GroupCatalytic HydrogenolysisRemoval of the benzyl group
C5-Methyl GroupRadical Reactions/OxidationIntroduction of halo, hydroxyl, or carboxyl groups

Covalent Conjugation and Chemical Probe Development

The functional groups on this compound can be utilized for covalent conjugation to biomolecules or for the development of chemical probes to study biological systems. nih.gov

Bioconjugation: The primary amino group is a common target for bioconjugation reactions. It can be coupled to carboxylic acids on proteins or other biomolecules using standard peptide coupling reagents. Alternatively, it can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates to form stable amide or thiourea linkages, respectively. These strategies are employed in the development of antibody-drug conjugates and other targeted therapies.

Fluorescent Probes: A fluorophore can be attached to the molecule, typically via the amino group, to create a fluorescent probe. mdpi.comnih.gov These probes can be used to visualize the localization of the molecule in cells or tissues and to study its interactions with biological targets. The pyrrolidinone scaffold itself can be part of a larger fluorogenic system, where a change in the environment or a specific binding event leads to a change in fluorescence.

Affinity-Based Probes: To identify the protein targets of this compound, affinity-based probes can be synthesized. nih.govnih.gov This typically involves introducing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry) onto the molecule. nih.gov Upon binding to its target protein, the photoreactive group can be activated by UV light to form a covalent bond, allowing for the subsequent enrichment and identification of the protein target.

Cross-linking Agents: Bifunctional derivatives of this compound can be designed to act as cross-linking agents. nih.govdtu.dkresearchgate.net For example, by functionalizing both the amino group and another position on the molecule with reactive groups, it is possible to covalently link two different biomolecules or different parts of the same biomolecule.

Probe TypeDesign StrategyApplication
BioconjugateCoupling of the amino group to a biomoleculeTargeted drug delivery, Diagnostics
Fluorescent ProbeAttachment of a fluorophore to the moleculeCellular imaging, Target engagement studies
Affinity-Based ProbeIncorporation of a photoreactive group and a reporter tagIdentification of protein targets
Cross-linking AgentIntroduction of two reactive groups on the moleculeStudying protein-protein interactions

Advanced Spectroscopic and Analytical Techniques for Research on 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the complex stereochemistry of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one. The pyrrolidinone ring contains two stereocenters at the C4 and C5 positions, leading to the possibility of four stereoisomers.

¹H NMR: Proton NMR would provide initial information on the connectivity of the molecule. The chemical shifts, coupling constants (J-values), and splitting patterns of the protons on the pyrrolidinone ring would be particularly insightful. For instance, the coupling constants between the protons at C4 and C5, and between the protons at C4 and the adjacent methylene group (C3), would be highly dependent on their dihedral angles, which in turn are defined by the relative stereochemistry (cis or trans).

¹³C NMR: Carbon NMR would complement the proton data by identifying all unique carbon environments within the molecule, confirming the presence of the carbonyl group, the benzyl (B1604629) moiety, and the carbons of the pyrrolidinone ring.

2D NMR Techniques: Advanced two-dimensional NMR experiments would be indispensable for unambiguously assigning the stereochemistry.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity within the pyrrolidinone ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (2-3 bonds), helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for stereochemical elucidation. NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For example, a cross-peak between the proton at C4 and the methyl group at C5 would strongly suggest a cis relationship between the amino and methyl groups. Conversely, the absence of such a cross-peak might indicate a trans arrangement.

A hypothetical data table for a specific stereoisomer might look as follows:

Proton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey NOESY Correlations
H-3a / C-3Hypothetical ValueHypothetical ValueH-3b, H-4H-4, H-5
H-3b / C-3Hypothetical ValueHypothetical ValueH-3a, H-4H-benzyl
H-4 / C-4Hypothetical ValueHypothetical ValueH-3a, H-3b, H-5H-3a, H-5, Methyl-H
H-5 / C-5Hypothetical ValueHypothetical ValueH-4, Methyl-HH-4, Methyl-H
Methyl-H / Methyl-CHypothetical ValueHypothetical ValueH-5H-4, H-5
Benzyl-CH₂Hypothetical ValueHypothetical ValueBenzyl-ArHH-3b
Benzyl-ArHHypothetical ValueHypothetical ValueBenzyl-CH₂-
C=O-Hypothetical Value--

Mass Spectrometry for Reaction Monitoring and Molecular Characterization

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for monitoring its synthesis.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, which allows for the calculation of its elemental formula (C₁₂H₁₆N₂O). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner. The resulting fragmentation pattern would provide structural information, as specific fragments would correspond to the loss of the benzyl group, the amino group, or parts of the pyrrolidinone ring. This fragmentation data serves as a fingerprint for the molecule.

Reaction Monitoring: During the synthesis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to monitor the progress of the reaction. This allows chemists to track the consumption of starting materials and the formation of the desired product in real-time.

A hypothetical fragmentation data table is presented below:

m/z (Mass-to-Charge Ratio)Proposed Fragment
Hypothetical M+H⁺[C₁₂H₁₆N₂O + H]⁺
Hypothetical ValueLoss of NH₂
Hypothetical ValueLoss of Benzyl group (C₇H₇)
Hypothetical ValueLoss of C₆H₅CH₂
Hypothetical ValuePyrrolidinone ring fragment

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. The resulting crystal structure would visually confirm the relative positions of the amino and methyl groups on the pyrrolidinone ring and reveal intermolecular interactions, such as hydrogen bonding, in the solid state.

A table of hypothetical crystallographic data might include:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
α, β, γ (°)90, 90, 90
Volume (ų)Hypothetical Value
Z4
Density (calculated) (g/cm³)Hypothetical Value
R-factorHypothetical Value

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, especially in a pharmaceutical context. Chiroptical spectroscopy techniques are designed for this purpose.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule will produce a unique CD spectrum, which are mirror images of each other. This technique can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers will give mirror-image ORD curves.

The combination of these techniques provides a robust method for quantifying the enantiomeric purity of a sample of this compound.

A hypothetical data table for chiroptical measurements could be:

TechniqueWavelength (nm)Signal
Circular DichroismHypothetical λmaxHypothetical Δε
Optical Rotation589 (Na D-line)Hypothetical [α]D

Computational and Theoretical Investigations of 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that specifically detail the quantum chemical calculations, including electronic structure, reactivity descriptors, conformational analysis, or energetics for 4-Amino-1-benzyl-5-methylpyrrolidin-2-one.

Information regarding reactivity descriptors derived from quantum chemical methods for this specific compound is not available in the current body of scientific literature.

Specific research detailing the conformational analysis and associated energetics of this compound could not be located.

Molecular Dynamics Simulations of Solvation and Conformational Landscapes

There are no available molecular dynamics simulation studies that focus on the solvation properties or explore the conformational landscapes of this compound.

In Silico Prediction of Molecular Interactions and Binding Modes

Dedicated in silico studies predicting the molecular interactions and specific binding modes of this compound with biological targets or other molecules have not been published.

Research Applications of 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One As a Chemical Probe and Scaffold

Utility in Chemical Biology for Target Identification and Validation (In Vitro)

While specific studies detailing the use of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one as a chemical probe are not extensively documented, its structural framework is highly amenable to such applications. Chemical probes are small molecules used to engage a specific protein target, enabling the study of that target's biological function. The pyrrolidin-2-one scaffold is well-suited for this purpose due to its conformational rigidity and the defined vectors for substituent placement, which allow for systematic exploration of a target's binding site. nih.govresearchgate.net

Derivatives of the closely related compound 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) have been synthesized and evaluated through computational methods like molecular docking to predict their interaction with specific biological targets, such as muscarinic and nicotinic acetylcholine (B1216132) receptors. uran.ua This approach, which is central to target identification and validation, demonstrates how the core scaffold can be modified to probe structure-activity relationships (SAR). By altering the substituents on the benzyl (B1604629) ring or the amino group of a compound like this compound, researchers can develop tool compounds to validate the role of a target protein in cellular pathways in vitro.

Application in High-Throughput Screening Campaigns (In Vitro)

High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify "hits"—molecules that modulate the activity of a biological target. nih.gov The success of HTS campaigns relies on the chemical diversity and drug-like properties of the compound libraries being screened.

The this compound scaffold represents a valuable core for inclusion in HTS libraries. Its key attributes include:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for better exploration of the three-dimensional space of protein binding pockets compared to flat, aromatic structures. nih.govresearchgate.net

Synthetic Tractability: The synthesis of pyrrolidin-2-one derivatives is well-established, allowing for the creation of large, diverse libraries of related compounds by varying the substituents at the 1, 4, and 5 positions. rdd.edu.iquran.ua

"Drug-like" Properties: The scaffold contains functional groups common in many known drugs, increasing the probability of identifying hits with favorable pharmacological properties.

Modern HTS approaches often integrate nanoscale, on-the-fly synthesis with immediate biological screening, accelerating the discovery of novel protein binders. nih.gov Scaffolds like this compound are ideal starting points for such automated synthesis and screening workflows. nih.gov

Potential as a Lead Scaffold for Further Chemical Development

A lead scaffold is a core molecular structure that, after initial identification as a "hit," serves as the foundation for chemical modifications aimed at developing a potent and selective drug candidate. The pyrrolidin-2-one ring is considered a "privileged scaffold" because it is a structural component in numerous biologically active compounds across different target classes. nih.govresearchgate.net

Research into derivatives of (R)-5-methylpyrrolidin-2-one has demonstrated the scaffold's potential for developing potent enzyme inhibitors. nih.gov In one study, chemists synthesized a series of compounds based on this core and identified potent inhibitors of the p300 bromodomain, a target in oncology. nih.gov The study highlighted how modifications to other parts of the molecule, while retaining the (R)-5-methylpyrrolidin-2-one core, could significantly impact inhibitory activity and cellular permeability. nih.gov For instance, derivative B4 showed comparable molecular-level inhibitory activity to the lead compound A1 but exhibited more potent anti-proliferation effects across various tumor cell lines, partly due to better cell permeability and lower efflux rates. nih.gov

The findings from this research underscore the utility of the 5-methylpyrrolidin-2-one (B85660) scaffold in lead optimization. The table below summarizes the inhibitory activity of selected derivatives against the p300 bromodomain, illustrating the impact of chemical modifications.

CompoundModification from Lead (A1)p300 IC₅₀ (μM)
A1 (Lead)N/A0.064
B4Scaffold hop to (R)-5-methylpyrrolidin-2-one0.060

Data sourced from a study on p300 bromodomain inhibitors, demonstrating the potency of compounds based on the (R)-5-methylpyrrolidin-2-one scaffold. nih.gov

This demonstrates that this compound holds significant promise as a starting scaffold for medicinal chemistry programs aimed at developing new therapeutics.

Exploration in Materials Science and Polymer Chemistry

The application of this compound in the fields of materials science and polymer chemistry is not well-documented in publicly available scientific literature. Research on this specific compound and its close derivatives has been overwhelmingly focused on its biological and medicinal chemistry potential. While nitrogen-containing heterocycles are used in the synthesis of specialized polymers and functional materials, the exploration of this particular scaffold for such purposes appears to be a nascent or currently uninvestigated area.

Future Directions and Emerging Research Avenues for 4 Amino 1 Benzyl 5 Methylpyrrolidin 2 One

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, can predict the properties of new, unsynthesized derivatives of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one. acs.orgnih.gov These models can identify key structural motifs that are crucial for a desired activity, guiding medicinal chemists in the design of more potent and selective compounds. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the binding affinity of derivatives for a specific biological target.

Generative AI models can even propose entirely new molecular structures based on a set of desired parameters. By providing the model with the core scaffold of this compound and specifying desired physicochemical properties (e.g., solubility, metabolic stability) and biological activities, these algorithms can generate a library of virtual compounds for further evaluation. This in silico screening process can significantly reduce the time and resources required for the initial stages of drug discovery.

A hypothetical application of machine learning in the design of this compound derivatives is presented in the table below. In this scenario, an ML model is trained to predict the inhibitory concentration (IC50) against a hypothetical enzyme, based on a set of molecular descriptors.

DerivativeMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted IC50 (nM)
Lead Compound 218.31.812150
Derivative A232.32.112125
Derivative B246.32.41375
Derivative C260.42.723200

This table is for illustrative purposes only and does not represent actual experimental data.

Novel Biosynthetic Pathways and Biocatalytic Approaches

The synthesis of complex organic molecules is increasingly benefiting from the principles of green chemistry, with a particular emphasis on biosynthetic and biocatalytic methods. For this compound, the development of such pathways presents a promising avenue for more sustainable and efficient production.

Drawing inspiration from the natural biosynthesis of pyrrolidine (B122466) alkaloids, researchers can explore the possibility of engineering microorganisms to produce the core scaffold of the molecule. frontiersin.orgnih.gov This could involve the heterologous expression of genes encoding for enzymes such as ornithine decarboxylase and putrescine N-methyltransferase, which are involved in the formation of the pyrrolidine ring from amino acid precursors. frontiersin.org Subsequent enzymatic steps could then be engineered to introduce the benzyl (B1604629) and methyl groups at the desired positions.

Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral molecules, a critical consideration for the biological activity of many compounds. nih.govnottingham.ac.uk Enzymes such as transaminases could be employed for the asymmetric synthesis of the 4-amino group, ensuring the production of a single enantiomer. nottingham.ac.uk Similarly, lipases and proteases could be used for the resolution of racemic mixtures, providing access to enantiomerically pure starting materials or final products. The use of oxidoreductases also presents an opportunity for the selective oxidation or reduction of specific functional groups within the molecule. nih.gov

A potential biocatalytic route for the synthesis of this compound is outlined below:

Enzymatic amination: A transaminase could be used to introduce the amino group at the C4 position of a suitable keto-precursor with high stereoselectivity.

Lactam formation: A hydrolase or a ligase could be investigated for the cyclization of a linear amino acid derivative to form the pyrrolidinone ring.

N-Benzylation: An N-benzyltransferase could be explored for the specific attachment of the benzyl group to the nitrogen atom of the lactam.

Advanced Microfluidic Systems for Synthesis and Screening

Microfluidic technologies, also known as "lab-on-a-chip" systems, offer a paradigm shift in the way chemical reactions are performed and analyzed. nih.govdrugtargetreview.com For this compound, the adoption of microfluidic systems could lead to significant advancements in both its synthesis and the screening of its derivatives.

The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and faster reaction times. researchgate.net The synthesis of this compound and its analogs could be performed in a continuous flow manner, enabling automated and high-throughput production. researchgate.net This would be particularly advantageous for the rapid generation of a library of derivatives for biological screening.

Furthermore, microfluidic platforms are ideally suited for high-throughput screening of compound libraries. nih.govinsightconferences.com By integrating microreactors with analytical techniques such as mass spectrometry or fluorescence detection, it is possible to screen thousands of compounds against a biological target in a single day, using only minute quantities of each compound. scienceintheclassroom.org This would dramatically accelerate the identification of lead compounds from a library of this compound derivatives.

FeatureConventional Synthesis & ScreeningMicrofluidic Synthesis & Screening
Reaction Volume Milliliters to LitersNanoliters to Microliters
Reaction Time Hours to DaysSeconds to Minutes
Throughput Low to MediumHigh to Ultra-High
Reagent Consumption HighLow
Process Control LimitedPrecise

Exploration of Unconventional Reactivity and Supramolecular Assemblies

Beyond its potential applications in medicinal chemistry, the unique structural features of this compound open up avenues for exploring its unconventional reactivity and its potential as a building block for supramolecular assemblies.

The presence of a lactam ring, an amino group, and a benzyl substituent provides multiple sites for chemical modification and the exploration of novel reactions. For instance, the lactam ring could be a precursor for the synthesis of more complex heterocyclic systems through ring-opening and subsequent cyclization reactions. The amino group can be functionalized to introduce a wide range of substituents, leading to the creation of novel molecular architectures.

The N-benzyl group, in particular, can influence the solid-state packing of the molecule and its ability to form ordered structures. There is potential for this compound and its derivatives to self-assemble into supramolecular structures such as gels, liquid crystals, or nanofibers. nih.gov The formation of these materials would be driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability to control the self-assembly process by modifying the molecular structure could lead to the development of new materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and catalysis.

Future research in this area could involve:

Investigating the reactivity of the lactam ring towards novel ring-opening and ring-expansion reactions.

Exploring the use of the amino group as a handle for the synthesis of polymeric materials.

Studying the self-assembly behavior of a series of derivatives with systematic modifications to the benzyl and amino substituents.

Q & A

Basic: What synthetic methodologies are recommended for introducing substituents to pyrrolidin-2-one scaffolds, such as the benzyl group at the 1-position?

Answer:
The benzyl group can be introduced via SmI₂-mediated coupling reactions. For example, SmI₂ in tetrahydrofuran (THF) at low temperatures (-60°C) facilitates radical-based coupling, as demonstrated in the synthesis of (4S,5R)-4-benzyloxy-pyrrolidin-2-one derivatives . Key steps include:

  • Using stoichiometric SmI₂ (0.1 M in THF) as a single-electron reductant.
  • Quenching with NH₄Cl and purifying via flash chromatography (EtOAc/hexane gradients).
  • Confirming regioselectivity through NMR and X-ray crystallography .

Basic: How is the amino group at the 4-position of pyrrolidin-2-one derivatives typically functionalized?

Answer:
Amino group introduction often involves nucleophilic substitution or reductive amination. For example:

  • NMR-guided optimization : Monitor reaction progress using ¹H NMR signals (e.g., NH₂ absorption at ~3262 cm⁻¹ in IR and singlet signals at 7.26 ppm in ¹H NMR) .
  • Elemental analysis : Validate purity post-synthesis, as seen in pyrimidinone derivatives .

Advanced: How can researchers address low yields in SmI₂-mediated syntheses of pyrrolidin-2-one derivatives?

Answer:
Low yields may stem from competing side reactions or incomplete radical coupling. Mitigation strategies include:

  • Temperature control : Maintain reactions at -60°C to stabilize reactive intermediates .
  • Stoichiometry adjustments : Optimize SmI₂ equivalents (e.g., 4.0 mmol per 0.5 mmol substrate) .
  • Purification : Use gradient flash chromatography (e.g., EtOAc/hexane 1:10) to isolate products from byproducts .

Advanced: How do conformational distortions in pyrrolidin-2-one derivatives impact spectroscopic data interpretation?

Answer:
Non-planar conformations (e.g., dihedral angles up to 69.57° between aromatic rings) can split NMR signals or shift IR absorptions. For example:

  • X-ray crystallography : Resolve bond-length anomalies (e.g., C–N distances of 1.322–1.408 Å, indicating partial double-bond character) .
  • Hydrogen bonding : Intermolecular H-bonding (observed in pyrimidinones) may broaden NH peaks in NMR .

Basic: What spectroscopic techniques are critical for characterizing 4-Amino-1-benzyl-5-methylpyrrolidin-2-one?

Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., deviations ≤0.036 Å from planarity) .
  • ¹H/¹³C NMR : Identify benzyl (δ 7.14–7.31 ppm) and methyl groups (δ 1.3–2.0 ppm) .
  • IR spectroscopy : Detect carbonyl (1653 cm⁻¹) and amino (3262 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrrolidin-2-one derivatives?

Answer:
Contradictions may arise from divergent reaction conditions or purification methods. Methodological standardization is key:

  • Reagent purity : Use anhydrous THF and freshly prepared SmI₂ to minimize side reactions .
  • Reproducibility protocols : Document temperature, solvent ratios, and chromatography gradients in detail .
  • Cross-lab validation : Compare spectral data (e.g., HRESIMS m/z 520.2474 [M+Na]⁺) with published benchmarks .

Basic: What are common impurities in pyrrolidin-2-one syntheses, and how are they identified?

Answer:

  • Byproducts : Unreacted benzyl precursors or SmI₂ adducts.
  • Detection : Use HPLC (e.g., ammonium acetate buffer, pH 6.5) or TLC with UV visualization .
  • Quantification : Reference standards (e.g., EP impurities cataloged in LGC Standards) aid in calibration .

Advanced: What strategies improve regioselectivity in functionalizing pyrrolidin-2-one rings?

Answer:

  • Steric directing groups : Use bulky substituents (e.g., trityloxy groups) to shield specific positions .
  • Computational modeling : Predict reactive sites using DFT calculations on similar scaffolds (e.g., pyridine derivatives) .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to optimize timing .

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